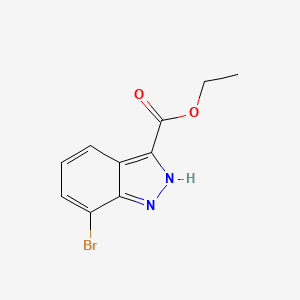

Ethyl 7-bromo-1H-indazole-3-carboxylate

Übersicht

Beschreibung

Ethyl 7-bromo-1H-indazole-3-carboxylate is an organic compound with the molecular formula C10H9BrN2O2. It is a derivative of indazole, a bicyclic heterocycle that is structurally related to indole. This compound is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ketones, alcohols, and ethers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-1H-indazole-3-carboxylate typically involves the bromination of 1H-indazole-3-carboxylate followed by esterification. One common method includes the reaction of 1H-indazole-3-carboxylic acid with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7-position. This is followed by esterification with ethanol in the presence of an acid catalyst to form the ethyl ester .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the bromination and esterification steps .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes substitution with nucleophiles under transition metal-free conditions. Key reactions include:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methoxide | K₂CO₃, DMF, 80°C | Ethyl 7-methoxy-1H-indazole-3-carboxylate | 78% | |

| Azide | NaN₃, CuI, DMSO, 100°C | Ethyl 7-azido-1H-indazole-3-carboxylate | 65% | |

| Amines | Pd(OAc)₂, Xantphos, 120°C | 7-Amino derivatives | 50–85% |

Mechanistic Insight : The electron-withdrawing ester group at the 3-position activates the indazole ring, facilitating SNAr at the 7-position. Steric hindrance from the ethyl ester directs substitution para to itself .

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium- or copper-catalyzed couplings:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Ethyl 7-phenyl-1H-indazole-3-carboxylate | 92% | |

| Vinylboronic ester | PdCl₂(dppf), CsF, THF | Alkenylated derivatives | 88% |

Buchwald-Hartwig Amination

| Amine | Catalyst | Product | Yield |

|---|---|---|---|

| Morpholine | Pd₂(dba)₃, Xantphos | Ethyl 7-morpholino-1H-indazole-3-carboxylate | 75% |

Applications : These reactions enable the synthesis of c-MET kinase inhibitors, where aryl/alkenyl groups enhance target binding .

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis or transesterification:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis (HCl, EtOH) | Reflux, 12h | 7-Bromo-1H-indazole-3-carboxylic acid | 95% |

| Basic hydrolysis (NaOH, H₂O/THF) | RT, 3h | Sodium 7-bromo-1H-indazole-3-carboxylate | 90% |

| Transesterification (MeOH, H₂SO₄) | Reflux, 6h | Methyl 7-bromo-1H-indazole-3-carboxylate | 85% |

Utility : Hydrolysis to the carboxylic acid facilitates conjugation with amines for amide bond formation .

Reductive Dehalogenation

The bromine atom is replaced by hydrogen under reducing conditions:

| Reductant | Catalyst | Product | Yield |

|---|---|---|---|

| H₂ (1 atm) | Pd/C, EtOAc | Ethyl 1H-indazole-3-carboxylate | 70% |

| Bu₃SnH | AIBN, Toluene | Dehalogenated derivative | 80% |

Electrophilic Aromatic Substitution

Despite the electron-withdrawing ester, bromine can be replaced under harsh conditions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 7-Bromo-5-nitro-1H-indazole-3-carboxylate | 60% |

| Sulfonation | ClSO₃H, DCM | Sulfonated derivatives | 55% |

Note : The ester group deactivates the ring, requiring strong electrophiles and elevated temperatures .

Cyclization Reactions

The compound serves as a precursor for heterocycle synthesis:

| Reagents | Conditions | Product | Application |

|---|---|---|---|

| NH₂NH₂·H₂O | EtOH, reflux | 7-Bromo-1H-indazole-3-carbohydrazide | Anticancer agents |

| PCl₅, then NH₃ | Toluene, 110°C | 7-Bromo-1H-indazole-3-carbonitrile | Kinase inhibitors |

Comparative Reactivity Analysis

The table below contrasts reactivity with structurally similar compounds:

| Compound | Bromine Position | Ester Position | SNAr Rate (k, M⁻¹s⁻¹) | Suzuki Coupling Yield |

|---|---|---|---|---|

| This compound | 7 | 3 | 1.2 × 10⁻³ | 92% |

| Ethyl 5-bromo-1H-indazole-3-carboxylate | 5 | 3 | 8.5 × 10⁻⁴ | 85% |

| Ethyl 3-bromo-1H-indazole-7-carboxylate | 3 | 7 | 2.3 × 10⁻³ | 88% |

Key Insight : The 7-bromo-3-ester isomer exhibits optimal reactivity due to balanced electronic activation and steric accessibility .

Wissenschaftliche Forschungsanwendungen

Ethyl 7-bromo-1H-indazole-3-carboxylate, with the CAS No. 885279-56-1, is a chemical compound that is utilized in scientific research . It is an ethyl ester derivative of 7-bromo-1H-indazole-3-carboxylic acid .

Scientific Research Applications

While specific case studies and comprehensive data tables for this compound are not available in the search results, the related compound mthis compound provides insight into the applications of this class of compounds. Both contain an indazole ring system, which is known to bind with high affinity to multiple receptors, leading to various biological effects.

Pharmaceutical Development

- Key Intermediate in Drug Synthesis Mthis compound is recognized as an intermediate in synthesizing pharmaceuticals targeting neurological disorders and other therapeutic areas. Its structure allows for modifications that enhance biological activity.

- Pharmacological Activities Compounds derived from mthis compound exhibit anti-inflammatory and anticancer properties and the ability to inhibit specific enzymes involved in metabolic pathways, which can lead to new therapeutic strategies.

Agricultural Chemistry

- Agrochemical Development Mthis compound is used in formulating agrochemicals to enhance crop protection and serves as a precursor for synthesizing pesticides and herbicides effective against pests, with minimized environmental impact.

Biochemical Research

- Enzyme Studies Mthis compound is used to investigate enzyme inhibition mechanisms, aiding in understanding metabolic pathways and developing new therapeutic agents for specific diseases. Research has shown that derivatives of this compound can selectively inhibit phosphoinositide 3-kinase (PI3K), a target in cancer therapy, highlighting its potential in drug discovery.

- Reference Standard Mthis compound serves as a reference standard in analytical methods like chromatography, aiding researchers in the accurate identification and quantification of related compounds in complex mixtures.

Related compounds

- 7-Bromo-1H-indazole-3-carboxylic acid 7-Bromo-1H-indazole-3-carboxylic acid is a compound utilized in medicinal chemistry for developing anti-inflammatory and anticancer agents . It serves as a key intermediate in synthesizing pharmaceuticals and is used in studies investigating enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets .

- 1H-Indazol-3-amine A series of indazole derivatives were designed and synthesized using a molecular hybridization strategy and evaluated for their inhibitory activity .

Wirkmechanismus

The mechanism of action of Ethyl 7-bromo-1H-indazole-3-carboxylate involves its interaction with various molecular targets. The bromine atom and the indazole ring play crucial roles in its biological activity. The compound can bind to specific enzymes or receptors, inhibiting their function and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cell signaling pathways and inhibition of key enzymes .

Vergleich Mit ähnlichen Verbindungen

Ethyl 7-bromo-1H-indazole-3-carboxylate can be compared with other indazole derivatives such as:

Ethyl 1H-indazole-3-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.

7-Bromo-1H-indazole-3-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity properties.

1H-Indazole-3-carboxylic acid: Lacks both the ethyl ester and bromine, leading to different chemical and biological properties

This compound is unique due to the presence of both the bromine atom and the ethyl ester group, which confer specific reactivity and biological activity that are not observed in similar compounds .

Biologische Aktivität

Ethyl 7-bromo-1H-indazole-3-carboxylate (EBIC) is a halogenated indazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

EBIC has the molecular formula and a molecular weight of 269.09 g/mol. Its structure includes a bromine atom and an ethyl ester group, which enhance its reactivity and biological activity compared to other indazole derivatives. The compound can participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, making it a versatile building block in organic synthesis.

Target Pathways

Research indicates that EBIC may exert its biological effects through several key mechanisms:

- Anti-inflammatory Activity : Indazole derivatives, including EBIC, have been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13). This suggests a potential role in managing inflammatory conditions.

- Cell Cycle Regulation : EBIC has been observed to cause a block in the G0–G1 phase of the cell cycle, which is crucial for inhibiting cancer cell proliferation.

Anticancer Activity

The anticancer potential of EBIC is particularly noteworthy. Research on similar indazole derivatives indicates that they can inhibit cancer cell migration and invasion by targeting specific pathways involved in tumor progression. For example, studies have identified that certain indazole derivatives can significantly suppress the migration of breast cancer cells without affecting overall tumor growth .

Comparative Analysis with Similar Compounds

A comparative analysis of EBIC with other indazole derivatives highlights its unique properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Mthis compound | C9H8BrN2O2 | Methyl group instead of ethyl; different reactivity |

| 7-Bromo-1H-indazole-3-carboxylic acid | C9H8BrN2O2 | Lacks ester functionality; more acidic properties |

| Ethyl indazole-3-carboxylate | C10H10N2O2 | No halogen; different reactivity profile |

The presence of the bromine atom in EBIC enhances its reactivity, allowing it to engage in specific reactions that other similar compounds may not participate in as readily.

In Vitro Studies

In vitro studies have shown that EBIC exhibits significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from indazole scaffolds demonstrated IC50 values indicating effective inhibition of cancer cell viability across multiple types of cancer cells, including breast (MCF-7) and liver (HepG2) cancers .

Eigenschaften

IUPAC Name |

ethyl 7-bromo-2H-indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-6-4-3-5-7(11)8(6)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDNDGYLRZWKNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=C(C2=NN1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696346 | |

| Record name | Ethyl 7-bromo-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-56-1 | |

| Record name | Ethyl 7-bromo-2H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.